molecular formula C17H16N2O2S B2366579 3-(o-Tolyl)-5-(o-tolylamino)thiazolidine-2,4-dione CAS No. 1025010-15-4

3-(o-Tolyl)-5-(o-tolylamino)thiazolidine-2,4-dione

Cat. No.: B2366579
CAS No.: 1025010-15-4
M. Wt: 312.39
InChI Key: VTSNPOYGZGTROP-UHFFFAOYSA-N
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Description

3-(o-Tolyl)-5-(o-tolylamino)thiazolidine-2,4-dione is an organic compound that belongs to the thiazolidinedione class. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features two o-tolyl groups, which are aromatic rings with a methyl group attached to the ortho position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(o-Tolyl)-5-(o-tolylamino)thiazolidine-2,4-dione typically involves the reaction of o-toluidine with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques for purification and quality control to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(o-Tolyl)-5-(o-tolylamino)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(o-Tolyl)-5-(o-tolylamino)thiazolidine-2,4-dione has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(o-Tolyl)-5-(o-tolylamino)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinedione: A class of compounds with similar structural features, often used in the treatment of diabetes.

    Rosiglitazone: A thiazolidinedione derivative with known antidiabetic properties.

    Pioglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.

Uniqueness

3-(o-Tolyl)-5-(o-tolylamino)thiazolidine-2,4-dione is unique due to the presence of two o-tolyl groups, which may impart distinct chemical and biological properties compared to other thiazolidinedione derivatives. Its specific structural features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(2-methylanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-7-3-5-9-13(11)18-15-16(20)19(17(21)22-15)14-10-6-4-8-12(14)2/h3-10,15,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSNPOYGZGTROP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2C(=O)N(C(=O)S2)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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